SOR-C13 (trifluoroacetate salt) is a peptide derived from soricidin, a paralytic protein found in the saliva of the Northern Short-tailed shrew. This compound has garnered attention for its ability to inhibit the TRPV6 calcium channel, which is often overexpressed in various epithelial cancers, including breast, ovarian, and prostate cancers. SOR-C13 is currently under investigation in clinical trials for its potential therapeutic applications in oncology, specifically targeting cancers that express the TRPV6 channel .
SOR-C13 is synthesized from soricidin, which is a naturally occurring protein in shrew saliva. The trifluoroacetate salt form enhances its stability and solubility, making it more suitable for pharmaceutical applications .
The synthesis of SOR-C13 employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain. The process typically involves:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. The typical yield for SPPS can range from 50% to 90%, depending on the sequence complexity and coupling efficiency.
SOR-C13 primarily participates in peptide bond formation and cleavage reactions during its synthesis. Due to its nature as a peptide, it does not engage in typical organic reactions such as oxidation or substitution.
The major product formed from these reactions is the desired peptide sequence that constitutes SOR-C13 .
SOR-C13 exerts its pharmacological effects by specifically binding to and inhibiting the TRPV6 calcium channel. This inhibition disrupts calcium influx into cancer cells, leading to:
This mechanism positions SOR-C13 as a promising candidate for targeted cancer therapies .
Research indicates that TRPV6 plays a crucial role in the proliferation and survival of various cancer types, making it an attractive target for therapeutic intervention .
Relevant analyses indicate that SOR-C13 maintains high purity levels (≥98%) in research applications .
SOR-C13 has significant applications in scientific research, particularly in oncology:
The ongoing clinical trials aim to establish its safety and efficacy further, potentially leading to new therapeutic options for cancer patients .
Transient receptor potential vanilloid 6 (TRPV6) is a highly calcium-selective ion channel distinguished by its unique biophysical properties, including constitutive activity and exceptional selectivity for calcium over monovalent cations (PCa/PNa > 100) [8]. Unlike other transient receptor potential channels, TRPV6 exhibits restricted physiological expression, primarily localizing to epithelial tissues involved in transcellular calcium transport—notably the duodenum, placenta, pancreas, prostate, and mammary glands [7] [8]. In oncogenesis, TRPV6 undergoes profound dysregulation, with mRNA and protein overexpression documented across diverse epithelial malignancies.
Mechanistically, TRPV6 dysregulation drives carcinogenesis through calcium-dependent signaling cascades:
Table 1: TRPV6 Dysregulation in Human Carcinomas
Cancer Type | Expression Level vs. Normal Tissue | Clinical Correlation |
---|---|---|
Prostate Carcinoma | 4- to 15-fold increase | Positively correlates with Gleason score, tumor grade, and extraprostatic extension [3] [7] |
Breast Carcinoma | Up to 15-fold increase | Associated with poor prognosis in estrogen receptor-negative subtypes; 93% overexpression in invasive regions [5] [7] |
Ovarian Carcinoma | Elevated across all stages/grades | Linked to enhanced proliferation and metastasis |
Pancreatic Ductal Adenocarcinoma | Markedly elevated | Correlates with reduced patient survival [3] [6] |
This channel’s overexpression is not merely a bystander effect but functionally contributes to malignant progression, positioning TRPV6 as a bona fide oncoprotein in epithelial cancers [5] [8].
The molecular pathophysiology of TRPV6 provides a compelling foundation for targeted therapy:
The absence of TRPV6 in cardiovascular tissue is particularly advantageous. Electrophysiological studies confirm SOR-C13 (a TRPV6 antagonist) lacks activity on human ether-à-go-go-related gene potassium channels and voltage-gated sodium, potassium, or calcium channels, predicting a favorable cardiotoxicity profile [3] [6]. This specificity differentiates TRPV6 inhibitors from conventional cytotoxic chemotherapeutics and supports their development as targeted agents.
SOR-C13 originates from soricidin, a 54-amino acid paralytic peptide first isolated from the submaxillary venom of the northern short-tailed shrew (Blarina brevicauda) [3] [6]. While native soricidin induces paralysis in prey, its carboxy-terminal fragments—particularly the 13-mer peptide SOR-C13 (Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg)—exhibit potent calcium channel-blocking activity without paralytic effects [3] [6].
The pharmacological development of SOR-C13 involved:
Table 2: Molecular and Functional Profile of SOR-C13
Property | Characteristic | Significance |
---|---|---|
Molecular Source | C-terminal fragment of soricidin (shrew venom) | Unique biological origin with inherent ion channel modulation |
TRPV6 Inhibition (IC50) | 14 nM | High-affinity, competitive antagonism |
Selectivity | No activity against TRPV1-5, TRPM8, or voltage-gated channels | Minimizes off-target effects |
In Vivo Tumor Uptake | Detectable within 30 min; sustained >72 h | Enables prolonged target engagement and potential imaging applications |
Preclinical efficacy is robust: SOR-C13 significantly inhibits tumor growth in xenograft models of ovarian (SKOV-3), breast, and prostate cancer at doses of 400–800 mg/kg [4] [6] [9]. These findings, coupled with favorable toxicology profiles in rats and dogs (no observed adverse effect levels of 200 mg/kg/day and 20 mg/kg/day, respectively), propelled its clinical translation as the first TRPV6-targeted therapeutic [3] [6].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: